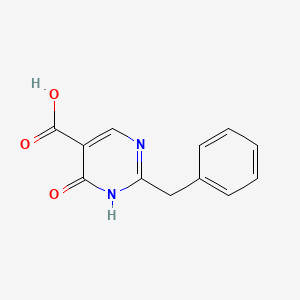

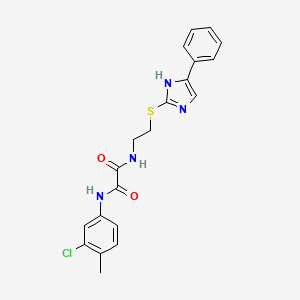

2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound that has been studied for its potential use in the treatment of hyperuricemia-associated diseases . It is a type of xanthine oxidase inhibitor (XOI), which means it can inhibit the enzyme xanthine oxidase, an important target in the treatment of diseases like gout and other related conditions .

Synthesis Analysis

The synthesis of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves the transformation of an imidazole ring to a pyrimidine ring . This process is part of the structure-activity relationships of these compounds, which are designed to enhance their inhibitory effects on xanthine oxidase .Molecular Structure Analysis

The molecular structure of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is characterized by a 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid core, which is substituted at the 2-position . The specific substituents can vary, leading to a series of related compounds with similar structures .Chemical Reactions Analysis

The chemical reactions involving 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid are primarily related to its role as a xanthine oxidase inhibitor . It interacts with key residues in the xanthine oxidase protein, including Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions can involve hydrogen bonds, π-π stackings, or hydrophobic interactions .科学的研究の応用

- Xanthine oxidase (XO) is a crucial target for treating hyperuricemia-associated diseases. Recent studies have reported a series of novel 2-substituted ODCs as XO inhibitors (XOIs) with remarkable activities .

- Compounds like 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (8a-8j) and 2-(4-alkoxy-3-cyano)phenyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (9c) were investigated .

Xanthine Oxidase Inhibition

Matrix Metalloproteinase (MMP) Inhibition

Structure-Activity Relationships (SAR)

Pharmacophore Modeling and Virtual Screening

作用機序

Target of Action

The primary target of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, and it plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid .

Mode of Action

This compound acts as an inhibitor of XO . It interacts with key residues in the XO protein, including Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions, which can involve hydrogen bonds, π-π stackings, or hydrophobic interactions, are significant for the activity of these XO inhibitors .

Biochemical Pathways

By inhibiting XO, 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid affects the purine metabolism pathway . This results in a decrease in the production of uric acid, which is the end product of purine metabolism . This can be particularly beneficial in conditions such as gout and certain types of kidney stones, where excessive uric acid production is a problem .

Pharmacokinetics

The pharmacokinetic properties of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . .

Result of Action

The inhibition of XO by 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid leads to a decrease in uric acid production . This can help alleviate symptoms associated with conditions like gout and certain types of kidney stones, which are caused by excessive uric acid in the body .

将来の方向性

The future directions for research on 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid could involve further exploration of its structure-activity relationships, optimization of its synthesis process, and in-depth investigation of its mechanism of action . Additionally, more extensive testing would be needed to evaluate its safety and efficacy in the treatment of hyperuricemia-associated diseases .

特性

IUPAC Name |

2-benzyl-6-oxo-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-9(12(16)17)7-13-10(14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGRPRHGLJHRRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)

![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)

![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)

![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)

amine](/img/structure/B3012546.png)